

Application Notes and Protocols for Golgi Apparatus Labeling using C6-NBD-Ceramide

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Compound of Interest

Compound Name: C6 NBD Glucosylceramide

Cat. No.: B3026393

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Introduction

Visualizing the Golgi apparatus is crucial for understanding its role in secretion, protein modification, and lipid transport. C6-NBD-Ceramide, a fluorescently labeled short-chain ceramide, serves as an excellent tool for this purpose. This molecule readily permeates cell membranes and is selectively metabolized to C6-NBD-Glucosylceramide and C6-NBD-Sphingomyelin by enzymes resident in the Golgi apparatus.^{[1][2]} This metabolic trapping results in a high concentration of the fluorescent probe within the Golgi, allowing for clear visualization and the study of its morphology and dynamics in both live and fixed cells.^{[1][3]} The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and bright green fluorescence in the lipid-rich environment of the Golgi membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively.^{[1][3]}

Principle of Action

The labeling of the Golgi apparatus with C6-NBD-Ceramide is not due to a direct affinity of the molecule for the organelle, but rather a result of its metabolic conversion.^[2] Once inside the cell, C6-NBD-Ceramide is transported to the Golgi. Here, it serves as a substrate for two key enzymes:

- Glucosylceramide Synthase (GCS): This enzyme, located on the cytosolic leaflet of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Glucosylceramide (C6-NBD-GlcCer).[4]
- Sphingomyelin Synthase (SMS): This enzyme, found in the lumen of the Golgi, converts C6-NBD-Ceramide to C6-NBD-Sphingomyelin (C6-NBD-SM).

This enzymatic conversion effectively "traps" the fluorescent lipid analogs within the Golgi complex, leading to the specific and bright labeling observed during fluorescence microscopy.

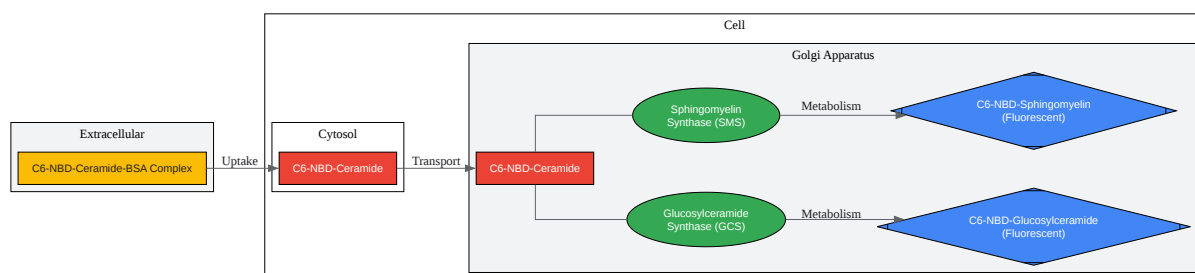
[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for successful Golgi labeling using C6-NBD-Ceramide, compiled from various sources.

Parameter	Live Cell Imaging	Fixed Cell Imaging	Reference
C6-NBD-Ceramide Concentration	2-5 μ M	5 μ M	[3][5]
Incubation Temperature	4°C (loading), 37°C (chase)	4°C	[3]
Incubation Time (Loading)	30 minutes	30 minutes	[3]
Incubation Time (Chase)	30 minutes	N/A	[3]
Back-Exchange Incubation	Optional	30-90 minutes	[1]
Excitation Wavelength (max)	~466 nm	~466 nm	[1][3]
Emission Wavelength (max)	~536 nm	~536 nm	[1][3]

Signaling Pathway and Experimental Workflow Diagrams





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- To cite this document: BenchChem. [Application Notes and Protocols for Golgi Apparatus Labeling using C6-NBD-Ceramide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026393#c6-nbd-glucosylceramide-labeling-of-the-golgi-apparatus-protocol]

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